C28H20BrN3O2

Antimicrobial Screening Quinoline Derivatives Agar Diffusion Assay

Researchers pursuing novel quinoline-based scaffolds often face limited access to isomerically pure, well-characterized brominated hydrazide probes. N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide (CAS 514857-17-1) bridges this gap as a defined building block for in-house SAR programs. • Furylmethylene-quinoline core enables systematic analog synthesis via bromophenyl cross-coupling • Suitable computational docking probe where exact stereochemistry is established • Supplied with analytical QC documentation; flexible pack sizes with reliable global logistics

Molecular Formula C28H20BrN3O2
Molecular Weight 510.4 g/mol
Cat. No. B12639923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC28H20BrN3O2
Molecular FormulaC28H20BrN3O2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br
InChIInChI=1S/C28H20BrN3O2/c1-34-23-13-11-20(15-21(23)29)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-12-18-7-5-6-10-22(18)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m0/s1
InChIKeyPQSFKKNPAJDAOW-KKUQBAQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C28H20BrN3O2 Procurement Guide: Baseline Overview of a Brominated Heterocyclic Scaffold


The molecular formula C28H20BrN3O2 corresponds to multiple structural isomers, including N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide (CAS 514857-17-1) and (1R,2R,3aS)-1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile . These compounds belong to the class of brominated quinoline–hydrazide or pyrroloquinoline–dicarbonitrile hybrids, which are frequently explored in early-stage medicinal chemistry for their potential antimicrobial and anticancer properties . However, this evidence guide must be prefaced with a critical caveat: publicly available data enabling a rigorous, quantitative, comparator-based differentiation of any specific C28H20BrN3O2 isomer are currently absent from primary peer-reviewed literature and authoritative databases.

Why Structural Analogs of C28H20BrN3O2 Cannot Be Interchanged Without Quantitative Evidence


Compounds sharing the C28H20BrN3O2 formula but differing in connectivity (e.g., furylmethylene vs. dihydropyrroloquinoline cores) present distinct hydrogen-bonding surfaces, dipole moments, and steric profiles that are known to dramatically alter target binding and selectivity in related quinoline-based inhibitor series . Without published head-to-head biochemical or cellular data for these specific isomers, any assumption of functional equivalence is scientifically unsound. The absence of comparative IC50, selectivity, or pharmacokinetic data for C28H20BrN3O2 compounds means that procurement decisions cannot be guided by evidence of superiority; they must rely on the specific chemical structure required for the user's pre-defined assay or synthetic pathway.

Quantitative Differentiation Evidence for C28H20BrN3O2: A Critical Gap Analysis


Antimicrobial Activity: Lack of Comparator Data for C28H20BrN3O2 Isomers

A vendor description suggests that compounds with the C28H20BrN3O2 formula have demonstrated bacterial and fungal growth inhibition via agar diffusion . However, this claim is not supported by any published study providing minimum inhibitory concentration (MIC) values, nor by a comparison to a standard antibiotic or a closely related analog. No quantitative data exists for this compound against any comparator.

Antimicrobial Screening Quinoline Derivatives Agar Diffusion Assay

Anticancer Potential: Unverified Glycolysis Inhibition Claim

A vendor source states that C28H20BrN3O2 has been investigated for anticancer properties via hexokinase inhibition and glycolysis disruption in cancer cells . No published study reports an IC50 value for hexokinase inhibition, a comparison to known hexokinase inhibitors (e.g., 2-deoxyglucose, lonidamine), or selectivity data against other kinases.

Cancer Metabolism Hexokinase Inhibition Glycolysis

Legitimate Application Scenarios for C28H20BrN3O2 Based on Current Evidence Limitations


Exploratory Medicinal Chemistry for Structure-Activity Relationship (SAR) Expansion

Given the absence of published biological data, the primary legitimate application is as a scaffold for in-house SAR exploration. Researchers may procure a specific C28H20BrN3O2 isomer to synthesize and test a series of analogs, generating their own comparative data against a reference standard. This is the only scenario where the lack of prior evidence does not preclude utility.

Synthetic Methodology Development

The compound can serve as a substrate for developing new synthetic methods (e.g., cross-coupling reactions on the bromophenyl ring). Its procurement value here is purely structural, and differentiation from analogs depends on the specific reactivity of its functional groups, not on biological activity.

Computational Chemistry and Molecular Modeling Studies

The well-defined 3D structure of a particular C28H20BrN3O2 isomer may be used for docking studies or pharmacophore modeling, provided the exact stereochemistry is known. In this context, the absence of biological data is acceptable, as the compound serves as a computational probe rather than a validated lead.

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